1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one
Description
The compound 1-{2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one features a tricyclic core with a nitrogen atom (aza group) embedded in the bicyclic framework and a morpholine moiety attached via a ketone linker. This structure combines rigidity from the tricyclic system with the solubility-enhancing properties of morpholine, making it a candidate for pharmaceutical or materials science applications. Its synthesis likely involves coupling reactions (e.g., using HOBt/EDC, as seen in similar compounds) , while crystallographic validation would rely on tools like SHELX .
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(15-21-11-13-24-14-12-21)22-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)22/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCWEFYIIJLTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and subsequent functionalization to introduce the morpholin-4-yl and ethan-1-one groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Target Compound:
- Core : 2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene (rigid, polycyclic system with nitrogen).
- Substituent : Morpholin-4-yl group linked via an acetyl group.
Similar Compounds:
N-acyl-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-enes ():
- Contains a tetracyclic aza system with a thienyl substituent.
- Lacks morpholine but includes heteroaromatic groups for electronic modulation.
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one (): Features sulfur atoms (dithia) alongside nitrogen, enhancing conformational stability.
- Simpler aza-diene systems with nitro or phenyl substituents.
- Less steric hindrance but reduced pharmacological relevance.
Key Differences :
- Morpholine enhances solubility relative to non-polar substituents (e.g., thienyl or nitro groups) .
Insights :
- The target compound’s synthesis may face challenges in stereochemical control due to its tricyclic core, unlike linear aza-dienes .
- Morpholine incorporation likely requires selective acylation to avoid side reactions .
Pharmacological and Physicochemical Properties
Notes:
- *Bioactivity is hypothesized based on morpholine’s prevalence in CNS-targeting drugs (e.g., antidepressants) .
- The dithia-azatetracyclo compound’s sulfur atoms may confer redox activity, unlike the target compound’s oxygen-rich morpholine .
Computational and Crystallographic Analysis
Biological Activity
1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one is a complex organic compound with notable structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure that contributes to its biological activity. Its molecular formula is , and it possesses a morpholine moiety which is often associated with various pharmacological activities.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the morpholine group suggests potential interactions with neurotransmitter systems or enzyme inhibition pathways.
Antimicrobial Activity
Studies have shown that derivatives of tricyclic compounds exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains.
Enzyme Inhibition
The compound may act as an inhibitor of phospholipases, which are enzymes involved in lipid metabolism and cell signaling. Inhibition of these enzymes can lead to altered cellular functions and has implications in treating diseases like cancer and inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several tricyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .
- Pharmacokinetic Studies : Research on the pharmacokinetics of morpholine-containing compounds suggests favorable absorption and distribution profiles, making them suitable candidates for drug development .
Data Table: Biological Activity Summary
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR to confirm the tricyclic core and morpholine substituents. Aromatic protons in the range of δ 6.5–8.5 ppm and morpholine protons at δ 3.5–4.0 ppm are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] for CHNO: 321.1603) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond connectivity, particularly for the tricyclic system .
How can contradictions in reported biological activity data be systematically addressed?
Q. Advanced
- Assay Validation : Ensure consistency in assay protocols (e.g., enzyme concentration, incubation time) across studies. For example, IC discrepancies in kinase inhibition may arise from ATP concentration variations .
- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., isoquinolone derivatives) to identify trends in activity-structure relationships .
What computational strategies can predict reactivity and optimize synthetic pathways?
Q. Advanced
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states for cyclization steps or substituent effects on electronic properties .
- AI-Driven Optimization : Machine learning models (e.g., random forests) trained on reaction databases to predict optimal solvents, catalysts, or temperatures .
- Molecular Dynamics : Simulate solvent effects on reaction intermediates to improve yield (e.g., solvent polarity’s impact on SN2 reactions) .
How does the compound’s stability vary under different experimental conditions?
Q. Basic
- Thermal Stability : TGA/DSC analysis to assess decomposition temperatures (e.g., stability up to 200°C in inert atmospheres) .
- pH Sensitivity : Hydrolysis studies in buffered solutions (pH 1–13) monitored via HPLC; instability in acidic conditions due to morpholine ring protonation .
- Light Sensitivity : UV-Vis spectroscopy to detect photo-degradation products (e.g., quinone formation from aromatic oxidation) .
What strategies enhance bioactivity through targeted structural modifications?
Q. Advanced
- SAR Studies : Modify the morpholine ring (e.g., replace with piperazine) or introduce electron-withdrawing groups (e.g., nitro) on the tricyclic core to improve target affinity .
- Prodrug Design : Esterification of the ketone group to enhance bioavailability, followed by enzymatic hydrolysis in vivo .
- Fragment-Based Screening : Identify binding fragments (e.g., via X-ray crystallography) to guide hybrid molecule synthesis .
What advanced purification techniques ensure high purity for in vivo studies?
Q. Basic
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (purity >98% required for pharmacological assays) .
- Chiral Separation : Use of chiral stationary phases (e.g., amylose-based) if enantiomers are present .
How can molecular interactions with biological targets be elucidated?
Q. Advanced
- Biophysical Methods : Surface Plasmon Resonance (SPR) for real-time binding kinetics (e.g., K determination) .
- Cryo-EM/X-ray Crystallography : Resolve binding modes with target proteins (e.g., kinase active sites) .
- ITC : Quantify thermodynamic parameters (ΔH, ΔS) to refine docking models .
What formulation strategies improve solubility for in vitro assays?
Q. Basic
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% DMSO to avoid cytotoxicity) .
- Nanoparticle Encapsulation : PLGA nanoparticles to enhance aqueous dispersion and controlled release .
How can reaction yields be systematically optimized?
Q. Advanced
- Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, catalyst loading) to identify critical parameters .
- Flow Chemistry : Continuous flow reactors to improve heat/mass transfer in exothermic steps (e.g., cyclization reactions) .
- Catalyst Screening : High-throughput testing of Pd/C or Ni catalysts for coupling steps .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
